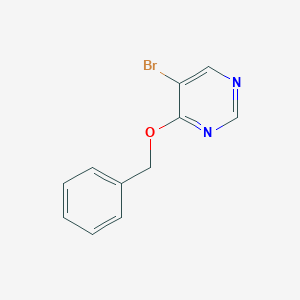

4-(benzyloxy)-5-bromopyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEVRYVDWYTABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Benzyloxy 5 Bromopyrimidine

Retrosynthetic Analysis of 4-(Benzyloxy)-5-bromopyrimidine

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points: the C-O bond of the benzyloxy group and the C-Br bond at the 5-position of the pyrimidine (B1678525) ring. This leads to two plausible synthetic routes, as illustrated below.

Scheme 1: Retrosynthetic analysis of this compound

Route 1 (via Intermediate A): This route involves the disconnection of the benzyl (B1604629) group, leading to 5-bromo-4-hydroxypyrimidine (Intermediate A). This intermediate can be further simplified by removing the bromine atom to arrive at the basic starting material, 4-hydroxypyrimidine (B43898). The forward synthesis would therefore involve the bromination of 4-hydroxypyrimidine followed by the O-alkylation with a suitable benzyl halide.

Route 2 (via Intermediate B): Alternatively, disconnection of the C-Br bond points to 4-(benzyloxy)pyrimidine (B13095547) (Intermediate B) as the key precursor. Subsequent disconnection of the benzyloxy group from this intermediate also leads back to 4-hydroxypyrimidine. The forward synthesis in this case would entail the protection of the hydroxyl group as a benzyl ether first, followed by the electrophilic bromination at the C-5 position.

The feasibility of each route depends on the reactivity and selectivity of the respective bromination and alkylation reactions on the substituted pyrimidine ring.

Pyrimidine Core Functionalization Approaches

The synthesis of this compound hinges on the effective functionalization of the pyrimidine core at the C-4 and C-5 positions. This involves the introduction of a bromine substituent and a benzyloxy moiety, which can be achieved through a variety of established chemical transformations.

Introduction of Bromine Substituents at the C-5 Position of the Pyrimidine Ring

The C-5 position of the pyrimidine ring is susceptible to electrophilic attack, particularly when activating groups are present on the ring.

Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic or heteroaromatic ring. For pyrimidines, various brominating agents can be employed. The choice of reagent and reaction conditions can significantly influence the yield and selectivity of the reaction.

| Brominating Agent | Typical Conditions | Reference |

| Bromine (Br₂) | Acetic acid, or other polar solvents | General knowledge |

| N-Bromosuccinimide (NBS) | Acetonitrile, CCl₄, often with a radical initiator (e.g., AIBN) or light | General knowledge |

Table 1: Common Reagents for Electrophilic Bromination

The reaction with molecular bromine typically proceeds in a polar solvent like acetic acid. N-Bromosuccinimide (NBS) is another widely used reagent that can provide a source of electrophilic bromine, often under milder conditions.

The pyrimidine ring is generally considered electron-deficient, making electrophilic substitution challenging. However, the presence of an electron-donating group, such as a hydroxyl or benzyloxy group at the C-4 position, activates the ring towards electrophilic attack. This directing effect is most pronounced at the C-5 position, which is para to the C-2 nitrogen and ortho to the activating group at C-4. The lone pair of electrons on the oxygen atom of the hydroxyl or benzyloxy group can be delocalized into the ring, increasing the electron density at the C-5 position and thereby facilitating electrophilic substitution.

Introduction of the Benzyloxy Moiety at the C-4 Position

The benzyloxy group is typically introduced via a nucleophilic substitution reaction, where a hydroxyl-substituted pyrimidine acts as the nucleophile.

The synthesis of the benzyloxy ether is commonly achieved through the Williamson ether synthesis. In this reaction, the hydroxyl group of 4-hydroxypyrimidine or its 5-bromo derivative is deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks a benzyl halide, such as benzyl bromide or benzyl chloride, in an SN2 reaction to form the desired ether.

A variety of bases can be used to facilitate this reaction, with the choice often depending on the substrate and the desired reaction conditions.

| Base | Typical Solvent | Reference |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | General knowledge |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | semanticscholar.org |

| Sodium Hydroxide (NaOH) | Water, Ethanol | semanticscholar.org |

Table 2: Common Bases for O-Alkylation of Hydroxypyrimidines

The selection of the base and solvent system is crucial for achieving high yields and minimizing side reactions. For instance, the use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF or DMF is often effective. Alternatively, weaker bases like potassium carbonate in polar aprotic solvents can also be employed, sometimes requiring higher temperatures.

The strategic choice between the two synthetic routes—bromination followed by benzylation or vice versa—will depend on the relative ease of each step and the potential for side reactions. For example, performing the bromination on the more activated 4-(benzyloxy)pyrimidine might proceed under milder conditions than the bromination of 4-hydroxypyrimidine. Conversely, the solubility and reactivity of 5-bromo-4-hydroxypyrimidine in the subsequent alkylation step would need to be considered.

Nucleophilic Substitution Reactions for Benzyloxy Installation

The introduction of a benzyloxy group onto a pyrimidine ring is frequently accomplished through nucleophilic substitution reactions. In this approach, a suitable pyrimidine precursor bearing a leaving group at the C4 position, such as a halogen or a sulfonyl group, is treated with benzyl alcohol in the presence of a base. The alkoxide generated from benzyl alcohol acts as the nucleophile, displacing the leaving group to form the desired ether linkage.

The efficiency of this reaction is influenced by several factors, including the nature of the leaving group, the choice of base and solvent, and the reaction temperature. For instance, the reactivity of halopyrimidines in nucleophilic substitution generally follows the order I > Br > Cl > F. The selection of a non-nucleophilic base is crucial to prevent side reactions.

A common strategy involves the use of 2,4-dichloropyrimidine (B19661) as a starting material. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position. This regioselectivity allows for the sequential introduction of different substituents. For example, reacting 2,4-dichloropyrimidine with one equivalent of sodium benzyloxide would predominantly yield 2-chloro-4-(benzyloxy)pyrimidine.

Multi-Step Synthetic Sequences for this compound

The synthesis of this compound often necessitates multi-step sequences to assemble the target molecule with the desired substitution pattern. These strategies can be broadly categorized into two main approaches: sequential functionalization of a pre-existing pyrimidine ring and the construction of the pyrimidine ring from pre-functionalized acyclic precursors.

Sequential Halogenation and Etherification Strategies

A prevalent multi-step approach involves the initial bromination of a suitable pyrimidine precursor followed by the introduction of the benzyloxy group, or vice versa. For example, one could start with a pyrimidine derivative that already possesses a hydroxyl or a leaving group at the C4 position.

One possible route begins with the bromination of a 4-hydroxypyrimidine derivative at the C5 position. The resulting 5-bromo-4-hydroxypyrimidine can then be converted to this compound. This conversion typically involves the formation of a more reactive intermediate, such as a 4-chloropyrimidine (B154816) derivative, by treating the hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent reaction with benzyl alcohol in the presence of a base affords the final product.

Alternatively, the benzyloxy group can be introduced first, followed by bromination. Starting with a 4-(benzyloxy)pyrimidine, electrophilic bromination at the electron-rich C5 position can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS). The pyrimidine ring's electron-donating benzyloxy group activates the C5 position towards electrophilic attack. wikipedia.org

Formation of the Pyrimidine Ring with Pre-functionalized Components

An alternative to modifying a pre-formed pyrimidine ring is to construct the heterocyclic system from acyclic components that already contain the necessary functionalities or precursors to these functionalities. nih.gov This approach, often referred to as the Principal Synthesis, involves the condensation of a three-carbon dielectrophile with a compound containing an N-C-N moiety, such as an amidine or guanidine. wikipedia.orgnih.gov

For the synthesis of this compound, this could involve the reaction of a β-dicarbonyl compound or its equivalent, which is substituted at the α-position with a bromine atom and has a benzyloxy precursor at one of the carbonyl functionalities, with a suitable amidine. While conceptually straightforward, the synthesis of the required pre-functionalized acyclic precursors can be complex.

A related strategy involves the use of three-component reactions, which can offer a more convergent and efficient route. For instance, a one-pot reaction of an aldehyde, a β-ketoester, and an amidine (Biginelli reaction) or similar multicomponent reactions could potentially be adapted to produce highly substituted pyrimidines. wikipedia.orgnih.gov However, the direct application to synthesize this compound would depend on the availability and reactivity of the appropriately substituted starting materials.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing this compound to maximize yield and purity while minimizing reaction times and the formation of byproducts. researchgate.net Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and the stoichiometry of the reactants.

For nucleophilic substitution reactions to install the benzyloxy group, a systematic evaluation of different bases (e.g., sodium hydride, potassium carbonate, organic amines) and solvents (e.g., dimethylformamide, tetrahydrofuran, acetonitrile) can significantly impact the reaction outcome. The use of phase-transfer catalysts can also be beneficial in reactions involving heterogeneous mixtures.

In sequential halogenation and etherification strategies, the conditions for each step must be carefully controlled. For example, during bromination, the choice of brominating agent and reaction temperature can affect the regioselectivity and prevent over-bromination. Similarly, during the etherification step, controlling the temperature and reaction time is crucial to avoid decomposition of the starting materials or products.

The table below summarizes some of the key reaction parameters that are typically optimized in the synthesis of pyrimidine derivatives.

| Parameter | Options | Considerations |

| Solvent | DMF, THF, Acetonitrile, Water, Solvent-free | Polarity, solubility of reactants, boiling point, potential for side reactions. researchgate.netnih.gov |

| Base/Catalyst | NaH, K₂CO₃, Et₃N, DABCO, Fe₃O₄@SiO₂-(PP)(HSO₄)₂ | Strength, nucleophilicity, solubility, ease of removal. researchgate.netnih.gov |

| Temperature | Room Temperature to Reflux | Reaction rate, stability of reactants and products, selectivity. nih.gov |

| Reactant Stoichiometry | Equimolar or excess of one reactant | Driving the reaction to completion, minimizing side products. |

| Reaction Time | Minutes to hours | Ensuring complete conversion without product degradation. nih.gov |

This table provides a general overview of parameters that are commonly optimized in pyrimidine synthesis.

Challenges in the Scalable Synthesis of this compound and Related Pyrimidine Analogs

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogs presents several challenges. These challenges often relate to cost-effectiveness, safety, environmental impact, and the robustness of the synthetic process.

Safety is another major concern in scalable synthesis. Reactions that involve highly reactive or hazardous reagents, such as strong bases or toxic solvents, require specialized equipment and handling procedures to ensure the safety of the operators. The exothermic nature of some reactions also needs to be carefully managed to prevent thermal runaways.

The environmental impact of the synthesis is also a critical consideration. The use of large volumes of volatile organic solvents contributes to air pollution, and the generation of hazardous waste requires proper disposal, adding to the cost and complexity of the process. The development of "green" synthetic methods that utilize safer solvents, reduce waste, and employ catalytic processes is an ongoing area of research.

Furthermore, ensuring the consistency and reproducibility of the synthesis on a large scale can be challenging. Minor variations in reaction conditions that may have a negligible effect on a small scale can lead to significant differences in yield and purity on a larger scale. Therefore, robust process control and quality assurance measures are essential.

The use of continuous flow chemistry is an emerging strategy to address some of the challenges of scalable synthesis. mit.eduscispace.comsyrris.jp Flow reactors offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, making them an attractive alternative to traditional batch processing for the production of fine chemicals and pharmaceutical intermediates.

Chemical Reactivity and Transformative Chemistry of 4 Benzyloxy 5 Bromopyrimidine

Reactivity of the Bromine Substituent at C-5

The bromine atom at the C-5 position is the primary site of reactivity for various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is largely facilitated by transition-metal catalysis, most notably with palladium. researchgate.netrsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. researchgate.netrsc.org In the context of 4-(benzyloxy)-5-bromopyrimidine, these reactions allow for the introduction of a wide array of substituents at the C-5 position.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds, such as aryl boronic acids. nih.govrsc.org This reaction is particularly effective for the arylation of this compound. The general conditions for Suzuki-Miyaura coupling reactions involve a palladium catalyst, a base, and a suitable solvent. mdpi.com The reaction proceeds via a catalytic cycle that includes oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Systematic screening of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for optimizing the yield and selectivity of the coupling reaction. mdpi.com For instance, the use of microwave irradiation has been shown to significantly accelerate the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids, providing C4-substituted pyrimidines in good to excellent yields. mdpi.com While direct studies on this compound are not extensively detailed in the provided results, the general principles and effectiveness of the Suzuki-Miyaura coupling on similar pyrimidine (B1678525) scaffolds are well-established. nih.govrsc.orgmdpi.com

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines This table is a generalized representation based on typical conditions for similar substrates and is for illustrative purposes.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | Good to Excellent |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | Good to Excellent |

Data is illustrative and based on general knowledge of Suzuki-Miyaura couplings.

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.orgnih.gov This reaction provides a direct route to 5-alkynylpyrimidines, which are important intermediates in medicinal chemistry. rsc.orgresearchgate.net A synthetic protocol for the preparation of 4-aryl-5-alkynylpyrimidines has been described, which involves a Sonogashira cross-coupling reaction as a key step. rsc.orgresearchgate.net

The reaction typically involves a palladium(0) catalyst, a copper(I) salt (e.g., CuI), and an amine base in an appropriate solvent. organic-chemistry.orglibretexts.org The catalytic cycle is thought to involve the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate. nih.gov While copper-free Sonogashira couplings have been developed, the classic conditions remain widely used. organic-chemistry.orgnih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides This table is a generalized representation based on typical conditions for similar substrates and is for illustrative purposes.

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp to 60°C |

| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | Room Temp to 80°C |

| Pd(OAc)₂ | CuI | Piperidine | Toluene | 50-100°C |

Data is illustrative and based on general knowledge of Sonogashira couplings.

Beyond Suzuki and Sonogashira couplings, other palladium-catalyzed cross-coupling reactions can be envisioned for the functionalization of this compound. The Stille coupling , which utilizes organostannanes as the organometallic partner, is a versatile C-C bond-forming reaction. cem.com Although specific examples with this compound are not detailed in the search results, the general applicability of Stille coupling to aryl bromides is well-established. cem.com

The Heck reaction , which couples aryl halides with alkenes, is another important palladium-catalyzed transformation. organic-chemistry.orgnih.govwikipedia.orgyoutube.comthieme-connect.de This reaction would allow for the introduction of alkenyl substituents at the C-5 position of the pyrimidine ring. The Heck reaction typically proceeds with a palladium catalyst and a base, and often exhibits high stereoselectivity. organic-chemistry.orgwikipedia.org

Negishi coupling , employing organozinc reagents, and Kumada coupling , using Grignard reagents, are also powerful cross-coupling methods that could potentially be applied to this compound. cem.comacgpubs.org These reactions often exhibit high reactivity and functional group tolerance. acgpubs.orgacs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-5 Position (Indirect Relevance via Analogs)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.comchadsprep.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgmasterorganicchemistry.com While the C-5 position of pyrimidine is generally less activated towards SNAr compared to the C-2, C-4, and C-6 positions, the reactivity can be influenced by the substituents present on the ring. nih.govwuxiapptec.com

For many pyrimidine derivatives, SNAr reactions with nucleophiles like amines or alkoxides proceed preferentially at the C-4 or C-2 positions, especially when these positions bear good leaving groups like halogens. nih.govwuxiapptec.commdpi.com However, studies on analogs such as 5-bromo-1,2,3-triazines have shown that SNAr reactions with phenols can occur at the C-5 position. nih.govacs.org The mechanism of these reactions can be complex, sometimes proceeding through a concerted pathway rather than the classical stepwise addition-elimination mechanism. nih.govacs.orgchemrxiv.org The nature of the nucleophile and the specific electronic and steric environment of the pyrimidine ring are critical in determining the feasibility and regioselectivity of SNAr at C-5. wuxiapptec.comnih.gov

Lithium-Halogen Exchange and Subsequent Trapping Reactions (Indirect Relevance via Analogs)

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organolithium species. wikipedia.org This reaction is particularly efficient for aryl bromides and iodides and is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or s-butyllithium. wikipedia.orgacs.org The resulting organolithium compound can then be trapped with various electrophiles to introduce a wide range of functional groups.

While direct examples involving this compound are not provided, the lithium-halogen exchange on 5-bromopyrimidine (B23866) itself is a known transformation. researchgate.net For instance, the reaction of 5-bromopyrimidine with n-butyllithium generates 5-lithiopyrimidine, which can then react with an electrophile. researchgate.net A key consideration in these reactions is the potential for side reactions, such as the reaction of the newly formed 5-lithiopyrimidine with the starting 5-bromopyrimidine. researchgate.net To minimize such side reactions, the process often involves adding the organolithium reagent to a mixture of the substrate and the electrophile at very low temperatures. researchgate.netodu.edu The development of mixed magnesium-lithium reagents has also provided more practical and selective methods for performing halogen-metal exchange on bromoheterocycles bearing acidic protons. nih.gov

Reactivity of the Benzyloxy Group at C-4

The benzyloxy group at the C-4 position of the pyrimidine ring is a key functional moiety that significantly influences the chemical behavior of this compound. Primarily, it serves as a protective group for the 4-hydroxyl function, allowing for selective reactions at other positions of the pyrimidine core. Its reactivity is largely centered on its cleavage to regenerate the hydroxyl group, although other transformations are also possible.

Deprotection and Cleavage of the Benzyl (B1604629) Ether for Hydroxyl Group Regeneration

The removal of the benzyl group to yield 5-bromo-4-hydroxypyrimidine is a common and crucial transformation. The stability of the benzyl ether allows for a range of deprotection strategies, from standard hydrogenolysis to milder oxidative or acidic methods. The choice of method often depends on the presence of other functional groups within the molecule.

Catalytic Hydrogenolysis: This is a widely used and efficient method for benzyl ether cleavage. The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com This process, known as hydrogenolysis, reductively cleaves the C-O bond of the ether, yielding the desired alcohol (in this case, the tautomeric 5-bromo-4-hydroxypyrimidine) and toluene as a byproduct. youtube.com The reaction conditions are generally mild and result in high yields with clean product formation, as the catalyst and gaseous reagents are easily removed. youtube.com

Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers, though this method is less common due to its harshness. youtube.com However, milder acidic conditions can be employed, particularly with modified benzyl groups. For instance, the related p-benzyloxybenzyloxy group has been shown to be efficiently removed under mild acid conditions to unmask a 4(3H)-pyrimidinone system. rsc.org

Lewis Acid-Mediated Cleavage: Lewis acids offer a valuable alternative for debenzylation, often providing greater selectivity. A complex of boron trichloride (B1173362) and dimethyl sulfide (B99878) (BCl₃·SMe₂) is effective for cleaving benzyl ethers under mild conditions, tolerating a wide array of other functional groups like silyl (B83357) ethers and esters. organic-chemistry.org This method is particularly useful when catalytic hydrogenolysis is incompatible with other functionalities in the molecule, such as reducible groups. organic-chemistry.org

Oxidative Cleavage: Oxidative methods provide another pathway for debenzylation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers. nih.govnih.gov While p-methoxybenzyl (PMB) ethers are more susceptible to DDQ cleavage, simple benzyl ethers can also be cleaved, although typically more slowly. nih.govnih.gov Visible-light-mediated debenzylation using DDQ as a photo-oxidant has emerged as a mild technique that is compatible with sensitive functional groups like alkenes and azides. nih.gov

Table 1: Common Deprotection Methods for Benzyl Ethers

| Method | Reagents | Typical Conditions | Byproducts | Key Features |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or higher pressure | Toluene | High yield, clean reaction, incompatible with reducible groups (e.g., alkenes, alkynes). youtube.com |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Dichloromethane or ether solvent | Benzyl-containing byproducts | Mild conditions, high selectivity, tolerates a broad range of functional groups. organic-chemistry.org |

| Oxidative Cleavage | DDQ | Dichloromethane, often with H₂O | Benzaldehyde | Good for molecules sensitive to reduction; selectivity can be an issue with other oxidizable groups. nih.govnih.gov |

| Strong Acid Cleavage | HBr, HI | High temperatures | Benzyl bromide/iodide | Harsh conditions, generally low functional group tolerance. youtube.com |

Selective Transformations of the Benzyloxy Moiety

Beyond its role as a protecting group, the benzyloxy moiety itself is generally not the primary site of transformation in synthetic sequences involving this compound. Most synthetic strategies focus on reactions at the C-2, C-5, or C-6 positions of the pyrimidine ring, leveraging the directing and activating or deactivating effects of the existing substituents, followed by the eventual deprotection of the benzyloxy group as the final step to reveal the 4-hydroxypyrimidine (B43898) core.

While direct, selective transformations of the benzyloxy group without its complete removal are not extensively documented for this specific compound, general reactions applicable to benzyl ethers could theoretically be applied. These could include electrophilic substitution on the phenyl ring of the benzyl group. However, such reactions would likely require careful optimization to avoid competing reactions on the more electronically active pyrimidine ring or cleavage of the ether linkage. In practice, the benzyloxy group is almost exclusively utilized as a stable protecting group for the C-4 oxygen.

Interplay of Substituent Effects on Reactivity: Bromine and Benzyloxy Group Contributions

The chemical reactivity of the this compound core is dictated by the combined electronic effects of the bromine atom at C-5 and the benzyloxy group at C-4. These substituents have opposing electronic influences that create a unique reactivity profile.

The Benzyloxy Group (C-4): The oxygen atom of the benzyloxy group is a strong π-electron donor through resonance and a σ-electron withdrawer through induction. Its net effect is electron-donating, which increases the electron density of the pyrimidine ring, particularly at the C-2 and C-6 positions. This makes the ring more susceptible to electrophilic attack than an unsubstituted pyrimidine, although such reactions are still challenging on the inherently electron-deficient pyrimidine core. The primary role of this group is to activate the ring towards certain transformations while protecting the C-4 position.

The interplay of these effects results in a nuanced reactivity pattern:

Nucleophilic Aromatic Substitution: The electron-withdrawing bromine atom, combined with the inherent electron deficiency of the pyrimidine ring, makes positions C-2 and C-6 susceptible to nucleophilic attack. The electron-donating benzyloxy group at C-4 can modulate this reactivity. Rapid nucleophilic displacement reactions have been observed for 5-bromopyrimidine itself. chemicalbook.com

Metallation and Cross-Coupling: The C-5 bromine atom is a prime site for metal-halogen exchange (e.g., with organolithium reagents) or for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). chemicalbook.com These reactions allow for the introduction of a wide variety of substituents at the C-5 position, a key strategy in the synthesis of complex pyrimidine derivatives. The benzyloxy group's stability under many coupling conditions makes it an ideal protecting group during such transformations.

Structural Modifications and Derivatization Strategies for 4 Benzyloxy 5 Bromopyrimidine Analogs

Design Principles for Novel Pyrimidine (B1678525) Derivatives based on the 4-(Benzyloxy)-5-bromopyrimidine Scaffold

The design of novel pyrimidine derivatives based on the this compound scaffold is primarily driven by the principles of medicinal chemistry, aiming to generate molecules with specific biological activities. The core scaffold offers several points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

Key design principles include:

Bioisosteric Replacement: The pyrimidine ring is a well-known pharmacophore present in many biologically active molecules, including anticancer and antiviral agents. rsc.org The this compound core serves as a starting point for creating analogs that mimic the structure of endogenous nucleobases or other known drugs.

Vectorial Diversification: The bromine atom at the C-5 position and the potential for substitution at the C-2 position provide orthogonal vectors for chemical modification. This allows for the introduction of a wide variety of functional groups to probe interactions with biological targets in three-dimensional space. nih.gov

Modulation of Physicochemical Properties: The benzyloxy group can be modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability. Introducing substituents on the phenyl ring can alter the electronic and steric properties of the entire molecule, which can influence its biological activity and pharmacokinetic profile. mdpi.com

Privileged Scaffold Approach: Pyrimidine derivatives are considered privileged structures in drug discovery due to their ability to bind to a wide range of biological targets. rsc.org The this compound scaffold, with its inherent reactivity, provides a robust platform for developing libraries of compounds for high-throughput screening.

Target-Oriented Synthesis: In many cases, the design of new analogs is guided by a specific biological target, such as a protein kinase or a DNA repair enzyme. chemicalbook.comnih.gov For instance, 5-substituted 2,4-diamino-6-(benzyloxy)pyrimidines have been identified as effective inactivators of the human O6-alkylguanine-DNA alkyltransferase (AGT), a key DNA repair protein. chemicalbook.com In such cases, modifications are designed to enhance binding affinity and selectivity for the target protein.

Synthesis of Substituted Analogs with Enhanced Synthetic Versatility

The synthetic versatility of this compound allows for the generation of a wide array of substituted analogs. The primary strategies involve functionalization of the pyrimidine ring, particularly at the C-2 position, and modification of the benzyloxy phenyl ring.

The C-2 position of the pyrimidine ring is a common site for introducing additional functionalities, often through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. The bromine atom at C-5 and a suitable leaving group at C-2 (often a chloro or sulfonyl group) allow for selective and sequential modifications.

Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira and Suzuki-Miyaura coupling reactions are powerful tools for creating carbon-carbon bonds at the C-5 position, leveraging the reactivity of the bromo substituent. While direct C-2 functionalization of this compound is less commonly reported, a related and highly relevant strategy involves starting with a 2-chloro-5-bromopyrimidine and sequentially or simultaneously modifying both positions.

A notable application of this strategy is the synthesis of 2,5-disubstituted pyrimidines. For instance, 2-chloro-5-bromopyrimidine can be reacted with substituted benzyl (B1604629) alcohols to yield 2-benzyloxy-5-bromopyrimidine analogs. These intermediates then undergo Sonogashira coupling with various terminal alkynes in the presence of a palladium catalyst like PdCl2(PPh3)2 and a copper(I) co-catalyst to afford 2-benzyloxy-5-alkynylpyrimidines in good yields. researchgate.netresearchgate.net

An optimization study for the Sonogashira coupling between 5-bromo-2-(4-fluorobenzyloxy)pyrimidine (B2903252) and but-3-yn-1-ol identified PdCl2(PPh3)2 as an effective catalyst in THF at 60 °C. researchgate.net

Table 1: Synthesis of 2-Benzyloxy-5-alkyne Substituted Pyrimidines via Sonogashira Coupling researchgate.net

| Entry | R in Benzyloxy Group | Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-F | Phenylacetylene | 2-(4-Fluorobenzyloxy)-5-(phenylethynyl)pyrimidine | 92 |

| 2 | 4-F | 1-Hexyne | 2-(4-Fluorobenzyloxy)-5-(hex-1-yn-1-yl)pyrimidine | 89 |

| 3 | 4-F | 3-Butyn-1-ol | 4-(2-(4-Fluorobenzyloxy)pyrimidin-5-yl)but-3-yn-1-ol | 85 |

| 4 | 2-Cl | Phenylacetylene | 2-(2-Chlorobenzyloxy)-5-(phenylethynyl)pyrimidine | 94 |

| 5 | 2-Cl | 1-Hexyne | 2-(2-Chlorobenzyloxy)-5-(hex-1-yn-1-yl)pyrimidine | 91 |

Similarly, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups. 2-Substituted benzyloxy-5-bromopyrimidines can be coupled with various aryl boronic acids using a palladium catalyst to produce 2,5-disubstituted pyrimidines. researchgate.net

Nucleophilic Aromatic Substitution: The introduction of nitrogen-based functionalities, such as amino groups, is also a key strategy. While direct amination of this compound can be challenging, a common synthetic route involves the use of a precursor like 2,4-dichloro-5-bromopyrimidine. The chlorine atoms can be sequentially substituted with different nucleophiles. For example, reaction with sodium benzylate would yield 2-chloro-4-(benzyloxy)-5-bromopyrimidine, which can then undergo nucleophilic substitution at the C-2 position with various amines. The greater reactivity of the chlorine at the 4-position often allows for selective initial substitution. rsc.org The synthesis of 2-amino-5-bromopyrimidine (B17363) itself is typically achieved by the direct bromination of 2-aminopyrimidine (B69317) using N-bromosuccinimide. chemicalbook.com

Diversification of the benzyloxy phenyl ring is a crucial strategy for modulating the biological and physicochemical properties of this compound analogs. This is typically achieved by starting with appropriately substituted benzyl alcohols or benzyl halides.

The synthesis of various substituted benzyloxybenzaldehydes, which can be further elaborated into pyrimidine-containing structures, demonstrates the feasibility of introducing a wide range of functional groups onto the phenyl ring. nih.gov These substitutions can be electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, trifluoromethyl). mdpi.com For example, 4-hydroxybenzaldehyde (B117250) can be reacted with various benzyl halides in the presence of a base like potassium carbonate to yield a library of substituted 4-(benzyloxy)benzaldehydes. nih.gov

A study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines illustrates the synthesis of various substituted 4-(benzyloxy)benzonitriles by reacting 4-cyanophenol with different benzyl bromides. nih.gov These intermediates can then be further transformed, showcasing the accessibility of a diverse range of substituted benzyloxy moieties.

Table 2: Examples of Synthesized Substituted 4-(Benzyloxy)benzonitriles nih.gov

| Entry | Substituent on Benzyl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 4-(Benzyloxy)benzonitrile | 98 |

| 2 | 4-F | 4-(4-Fluorobenzyloxy)benzonitrile | 99 |

| 3 | 4-Cl | 4-(4-Chlorobenzyloxy)benzonitrile | 92 |

| 4 | 4-Br | 4-(4-Bromobenzyloxy)benzonitrile | 96 |

| 5 | 4-CH3 | 4-(4-Methylbenzyloxy)benzonitrile | 97 |

These examples highlight that a wide variety of substituents can be incorporated into the benzyloxy phenyl ring, providing a powerful tool for SAR studies.

Applications of 4 Benzyloxy 5 Bromopyrimidine in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Heterocyclic Architectures

The 4-(benzyloxy)-5-bromopyrimidine scaffold is a cornerstone for the construction of intricate heterocyclic systems. The bromine atom at the 5-position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions.

One of the most powerful methods utilizing this intermediate is the palladium-catalyzed Sonogashira cross-coupling reaction . This reaction enables the formation of a carbon-carbon bond between the pyrimidine (B1678525) ring and a terminal alkyne. Research has demonstrated the successful synthesis of 2-benzyloxy-5-alkyne substituted pyrimidines by reacting 2-benzyloxy-5-bromopyrimidine with various aryl and aliphatic alkynes. researchgate.net This methodology provides a direct route to 5-alkynylpyrimidines, which are themselves important precursors for more complex structures. For instance, a new synthetic protocol has been developed for 4-aryl-5-alkynylpyrimidines that involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine (B23866), followed by oxidation and a final Sonogashira coupling step. nih.gov

Similarly, the Suzuki cross-coupling reaction is extensively used to form biaryl structures by coupling the bromopyrimidine with various arylboronic acids. mdpi.comnih.gov This reaction is fundamental in synthesizing pyrimidine derivatives with extended aromatic systems. For example, 5-pyrimidylboronic acid, synthesized from 5-bromopyrimidine via a lithium-halogen exchange, readily undergoes Suzuki coupling with heteroaryl halides to yield complex heteroarylpyrimidines. rsc.org These reactions highlight the capacity of the C-Br bond in the starting material to act as a linchpin, connecting the pyrimidine core to other aromatic or heterocyclic moieties, thereby building sophisticated molecular architectures such as pyrimido[4,5-b]quinolines. semanticscholar.org

The strategic importance of these coupling reactions is underscored by their application in creating compounds with potential biological activity, such as inhibitors for HIV and kinesin Eg5. nih.gov

Utility as a Versatile Building Block in Divergent Synthetic Pathways

Divergent synthesis aims to create a variety of structurally distinct molecules from a common intermediate, and this compound is an exemplary building block for such strategies. nih.gov Its utility stems from the differential reactivity of its functional groups, which allows for sequential and selective modifications.

The primary site for diversification is the C5-bromo substituent. As established, this position is highly amenable to palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki reactions, allowing for the introduction of a wide array of alkynyl and aryl groups, respectively. researchgate.netnih.govmdpi.com This functionalization at the C5 position is a common first step in a divergent approach.

Beyond coupling reactions, the bromine atom can facilitate other transformations. For example, metal-halogen exchange reactions, such as bromine-lithium exchange, can convert the C-Br bond into a nucleophilic carbon center. rsc.orgnih.gov This lithiated intermediate can then react with a variety of electrophiles, introducing an entirely different set of functional groups at the C5 position.

Furthermore, the benzyloxy group at the C4 position, while often serving as a stable protecting group during initial transformations, represents a secondary site for diversification. Following the modification at the C5 position, the benzyl (B1604629) group can be removed via hydrogenolysis. The resulting hydroxyl group can then be subjected to a new set of reactions, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution, further expanding the library of accessible compounds from the single starting material. This step-wise functionalization of different positions on the pyrimidine ring exemplifies a true divergent synthetic strategy. nih.gov

This dual functionality allows chemists to systematically vary substituents at two different positions on the pyrimidine core, generating a family of related but structurally distinct molecules from a single, readily available precursor.

Development of Libraries of Functionalized Pyrimidines for Research Screening

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. This compound serves as an ideal scaffold for generating focused libraries of functionalized pyrimidines due to the reliable and versatile chemistry associated with its C-Br bond. nih.gov

The Suzuki and Sonogashira cross-coupling reactions are particularly well-suited for library synthesis because of their broad substrate scope and high tolerance for various functional groups. nih.govnih.gov By reacting this compound with a diverse collection of boronic acids or terminal alkynes, a large number of analogues can be synthesized in a parallel fashion. This approach has been used to create series of pyrimidine derivatives for evaluation as potential anticancer agents and HIV inhibitors. researchgate.netnih.gov

The following table illustrates the potential for diversification using Suzuki coupling with various boronic acids.

| Entry | Boronic Acid | Resulting C5-Substituent |

| 1 | Phenylboronic acid | Phenyl |

| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| 3 | 3-Thienylboronic acid | 3-Thienyl |

| 4 | 2-Naphthylboronic acid | 2-Naphthyl |

This combinatorial approach, where a constant pyrimidine core is decorated with variable substituents, allows for systematic exploration of the structure-activity relationship (SAR). The benzyloxy group can be retained to study its steric and electronic influence or removed at a later stage to introduce further diversity, enhancing the structural richness of the library. The development of such libraries is crucial for identifying lead compounds in pharmaceutical and agrochemical research. nih.gov

Applications in Agrochemical Research and Development

The pyrimidine ring is a privileged scaffold found in numerous biologically active compounds, including a significant number of commercial agrochemicals. The development of novel herbicides and fungicides often relies on the synthesis and screening of pyrimidine derivatives, a process where this compound and related precursors play a vital role.

Research has shown that various pyrimidine derivatives exhibit potent herbicidal activity. nih.gov For example, pyrimidine-biphenyl hybrids have been designed as novel acetohydroxyacid synthase (AHAS) inhibitors, a key enzyme in plants. The synthesis of these hybrids often involves Suzuki coupling, a reaction for which 5-bromo-substituted pyrimidines are excellent substrates.

A novel mechanism of herbicide action involving the disruption of pyrimidine biosynthesis has recently been identified, further highlighting the importance of this chemical class in agrochemical development. nih.gov The compound tetflupyrolimet, an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), underscores the potential for new pyrimidine-based herbicides with novel modes of action.

The synthesis of potential agrochemicals frequently starts from halogenated pyrimidines. The bromine atom in this compound provides a reliable reactive site for building the complex structures required for biological activity. The table below shows examples of pyrimidine derivatives and their observed herbicidal effects on common weeds, illustrating the type of data generated in agrochemical research.

| Compound Type | Target Weed | Inhibition Rate (%) |

| Pyrimidine-1,2,4-triazole Hybrid | Brassica napus (Rape) - Stalk | >80% |

| Pyrimidine-1,2,4-triazole Hybrid | Brassica napus (Rape) - Root | >80% |

These findings demonstrate that by using 5-bromopyrimidine precursors, chemists can synthesize libraries of novel compounds for screening, leading to the discovery of next-generation agrochemicals to address challenges such as weed resistance.

Computational and Theoretical Investigations of 4 Benzyloxy 5 Bromopyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. researchgate.netnih.gov For 4-(benzyloxy)-5-bromopyrimidine, these calculations can predict its three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals.

Detailed analysis of the electronic structure can reveal key reactivity indicators. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). In this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be electron-rich regions, while the carbon atoms, particularly C2, C4, and C6, are susceptible to nucleophilic attack, a reactivity pattern that can be enhanced by quaternization of a ring nitrogen. wur.nl DFT calculations can quantify these characteristics, providing a theoretical basis for predicting the outcomes of various chemical reactions. nih.gov For instance, studies on similar biomolecules like uracil (B121893) have used DFT to investigate interactions and reactivity. nih.gov

Table 1: Predicted Electronic Properties of Pyrimidine Derivatives from Theoretical Calculations

| Property | Significance | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). | The benzyloxy group and the pyrimidine ring itself would contribute to the HOMO. |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | The pyrimidine ring, influenced by the electronegative bromine and nitrogen atoms, would be the primary location of the LUMO. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A moderate gap would suggest the compound is stable but capable of undergoing reactions. |

| Electrostatic Potential | Shows charge distribution and sites for electrophilic/nucleophilic attack. | Negative potential (red) expected around the nitrogen atoms; positive potential (blue) around hydrogen atoms and potentially the C2 position. |

This table is illustrative and based on general principles of quantum chemical calculations applied to pyrimidine structures.

Molecular Modeling and Docking Studies to Elucidate Binding Interactions (for related compounds)

While specific docking studies on this compound are not widely published, extensive research on related pyrimidine derivatives demonstrates the power of molecular modeling in drug discovery. nih.govtandfonline.comproquest.com Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. remedypublications.comekb.eg

Pyrimidine scaffolds are found in many molecules designed to inhibit key biological targets like protein kinases and enzymes involved in cell cycle regulation. nih.govtandfonline.com Docking studies on these derivatives have been crucial in:

Identifying Key Interactions: Revealing specific hydrogen bonds, hydrophobic interactions, and pi-stacking between the pyrimidine derivative and amino acid residues in the protein's active site. ekb.egmdpi.com For example, docking studies of pyrimidine analogues with Cyclin-Dependent Kinase 8 (CDK8) and Epidermal Growth Factor Receptor (EGFR) have helped to rationalize their anticancer activity. nih.govekb.eg

Guiding Lead Optimization: Suggesting modifications to the pyrimidine core to enhance binding affinity and selectivity. The insights gained can guide the synthesis of new, more potent analogues. remedypublications.commdpi.com

Explaining Structure-Activity Relationships (SAR): Providing a three-dimensional model that explains why certain substituents on the pyrimidine ring lead to increased or decreased biological activity. mdpi.com

In a hypothetical docking study of this compound, the pyrimidine core could act as a scaffold, anchoring the molecule in a binding pocket. The nitrogen atoms could serve as hydrogen bond acceptors, while the benzyloxy group could form hydrophobic or pi-stacking interactions. The bromine atom could also participate in halogen bonding, a specific type of non-covalent interaction.

Table 2: Examples of Molecular Docking Studies on Pyrimidine Derivatives

| Pyrimidine Series | Protein Target | Key Findings from Docking | Reference(s) |

|---|---|---|---|

| Furopyrimidine and Thienopyrimidine derivatives | VEGFR-2 | Used to investigate the pharmacological activity of the compounds as VEGFR-2 inhibitors. | nih.gov |

| N-phenylpyrimidine-4-amine derivatives | FMS-like Tyrosine Kinase-3 (FLT3) | The pyrimidine core formed key hydrogen bonds with the hinge region of the kinase (CYS694). | mdpi.com |

| 5-Substituted Uracil derivatives | EGFR Kinase | Predicted the binding mode and helped rationalize the activity of novel anticancer agents. | ekb.eg |

Reaction Mechanism Studies of Functionalization and Transformation via Computational Chemistry

Computational chemistry is a vital tool for investigating the detailed mechanisms of chemical reactions, including the functionalization and transformation of heterocyclic systems like pyrimidine. mdpi.com Theoretical calculations can map the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This provides a deeper understanding of reaction pathways that can be difficult to obtain through experiments alone.

For pyrimidines, computational studies have been used to explore:

Nucleophilic Substitution: The SN(ANRORC) mechanism, a specific type of nucleophilic substitution involving Addition of the Nucleophile, Ring Opening, and Ring Closure, has been studied for pyrimidine systems. wur.nl Computational methods can help confirm such complex, multi-step pathways over simpler, direct substitution mechanisms.

Cycloaddition Reactions: The mechanism of inverse electron-demand hetero-Diels-Alder reactions involving pyrimidines or related triazines has been carefully studied through a combination of experimental and computational methods. mdpi.com

Ring Transformations: The conversion of the pyrimidine ring into other heterocyclic systems, such as isoxazoles, can be mechanistically elucidated using computational models. wur.nl These studies can explain how factors like N-oxidation can dramatically alter the reactivity and reaction pathway of the pyrimidine ring. wur.nl

Applying these methods to this compound could, for example, predict the most likely site for a Suzuki or Stille cross-coupling reaction (at the C5-Br position) and calculate the energy barriers for the oxidative addition and reductive elimination steps. It could also model the mechanism of nucleophilic aromatic substitution, predicting whether a nucleophile would attack at C2, C6, or displace the benzyloxy group at C4.

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrimidine Scaffolds (General)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR is a cornerstone of modern drug design, helping to predict the activity of unsynthesized compounds and to understand the structural features that are most important for a desired biological effect. researchgate.netjocpr.com

The pyrimidine scaffold has been the subject of numerous QSAR studies due to its prevalence in biologically active molecules. nih.govresearchgate.netnih.govnih.gov The general process involves:

Data Collection: Assembling a dataset of pyrimidine derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). researchgate.net

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric or topological indices. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that correlates the descriptors with biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

QSAR studies on pyrimidine derivatives have successfully modeled their activity as anticancer, antimicrobial, and antileishmanial agents. nih.govresearchgate.netnih.gov These models have highlighted the importance of specific steric, electronic, and hydrophobic features for activity, providing valuable guidance for the design of new therapeutic agents. dergipark.org.tr

Table 3: Overview of QSAR Modeling Approaches for Pyrimidine Scaffolds

| QSAR Method | Description | Application to Pyrimidines | Reference(s) |

|---|---|---|---|

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. | Used to build models for pyrimidine derivatives as VEGFR-2 inhibitors and antileishmanial agents. | nih.govresearchgate.net |

| Artificial Neural Network (ANN) | A non-linear modeling technique inspired by the structure of the human brain, capable of modeling complex relationships. | Shown to be a powerful method for predicting the pharmacological activity of furopyrimidine and thienopyrimidine derivatives. | nih.gov |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlates biological activity with the 3D steric and electrostatic fields surrounding the molecules. | Applied to N-phenylpyrimidine-4-amine derivatives to understand the structural requirements for inhibiting FLT3 kinase. | mdpi.com |

Future Perspectives and Emerging Research Directions

Advancements in Sustainable and Green Synthetic Routes for 4-(Benzyloxy)-5-bromopyrimidine

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. chemistryjournals.net Future research on this compound is expected to focus on developing more sustainable synthetic pathways that are not only environmentally benign but also economically viable.

Key strategies include the adoption of alternative solvents like water, ionic liquids, or supercritical fluids to replace traditional volatile organic solvents. chemistryjournals.net Energy-efficient methods such as microwave-assisted synthesis and sonication are also promising alternatives to conventional heating, often leading to shorter reaction times and higher yields. rasayanjournal.co.inmdpi.com The use of mechanical methods like ball milling, which can create solvent-free reaction conditions, is another area of exploration. rasayanjournal.co.in

Catalysis plays a central role in green chemistry, with an emphasis on using recyclable catalysts to improve atom economy and reduce waste. mdpi.com For the synthesis of the pyrimidine (B1678525) core, one-pot multicomponent reactions are an attractive strategy, as they can construct the heterocyclic ring in a single step from simple precursors, minimizing intermediate isolation and purification steps. rasayanjournal.co.ingrowingscience.com Research into biocatalysis, using enzymes to perform specific transformations under mild conditions, also presents a significant opportunity for the greener synthesis of pyrimidine derivatives. chemistryjournals.net

Table 1: Green Chemistry Approaches for Pyrimidine Synthesis

| Green Strategy | Description | Potential Benefit for this compound Synthesis |

|---|---|---|

| Alternative Solvents | Use of water, ionic liquids, or supercritical fluids instead of volatile organic solvents. chemistryjournals.net | Reduces pollution and health hazards associated with traditional solvents. |

| Energy-Efficient Methods | Application of microwave irradiation or ultrasound to accelerate reactions. rasayanjournal.co.in | Decreases energy consumption and can improve reaction yields and times. |

| Catalysis | Employing recyclable or biodegradable catalysts (e.g., organocatalysts, biocatalysts). mdpi.comwalisongo.ac.id | Minimizes waste and allows for easier product purification. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the product. growingscience.com | Increases efficiency and atom economy by reducing the number of synthetic steps. |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive reactions. rasayanjournal.co.in | Enables solvent-free reactions, reducing waste and simplifying workup. |

Exploration of Novel Catalytic Transformations for the Benzyloxy and Bromo Groups

The two functional groups on this compound, the benzyloxy ether and the bromo substituent, offer distinct opportunities for novel catalytic transformations to create diverse derivatives.

The bromo group at the C5 position is a prime handle for various metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of a wide array of substituted pyrimidines. Future research will likely focus on using more sustainable and inexpensive catalysts based on metals like copper or nickel. mdpi.com Oxidative halogenation techniques using combinations like NaX-K₂S₂O₈ could also be explored for introducing or modifying the halogen substituent under mild conditions. nih.gov

The benzyloxy group serves as a protecting group for the 4-hydroxyl functionality. Catalytic hydrogenolysis is a standard method for its removal, but milder and more selective catalytic methods are continually being sought. Furthermore, the benzylic C-H bonds themselves can be targets for novel catalytic functionalization. Recent advances in photoredox catalysis have enabled the coupling of benzylic halides, and similar strategies could potentially be adapted for the functionalization of the benzyloxy group or its derivatives. nih.govacs.org Nickel-catalyzed cross-coupling reactions that activate C–N bonds in benzylic pyridinium (B92312) salts also suggest new avenues for derivatization. acs.org

Table 2: Potential Catalytic Transformations

| Functional Group | Reaction Type | Catalyst Example | Potential Product |

|---|---|---|---|

| 5-Bromo | Suzuki Coupling | Palladium(0) complexes | 5-Aryl/heteroaryl pyrimidines |

| 5-Bromo | Sonogashira Coupling | Palladium/Copper | 5-Alkynyl pyrimidines |

| 5-Bromo | Buchwald-Hartwig Amination | Palladium complexes | 5-Amino pyrimidines |

| 4-Benzyloxy | Hydrogenolysis (Deprotection) | Palladium on Carbon (Pd/C) | 5-Bromo-4-hydroxypyrimidine |

| 4-Benzyloxy | C-O Bond Cleavage | Nickel complexes | 5-Bromo-4-hydroxypyrimidine |

Integration of this compound in Automated Synthesis and High-Throughput Experimentation

The demand for large and diverse collections of molecules for drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE). bohrium.comresearchgate.net this compound is an excellent scaffold for these technologies due to its two orthogonal reactive sites.

Automated synthesis platforms, including flow chemistry systems and robotic synthesizers, can rapidly generate libraries of compounds from a common starting material. nih.govbeilstein-journals.orgchemrxiv.org By sequentially reacting the bromo and benzyloxy (or deprotected hydroxyl) groups, a matrix of derivatives can be produced with minimal manual intervention. Flow chemistry, in particular, offers precise control over reaction conditions, enhancing safety and reproducibility, which is crucial for creating high-quality compound libraries. researchgate.net

These libraries are ideally suited for high-throughput screening (HTS) to identify molecules with desired biological activities or material properties. mdpi.comnih.gov Pyrimidine-focused libraries are frequently used in DNA-encoded library technology (DELT), where each molecule is tagged with a unique DNA barcode, allowing for the screening of billions of compounds simultaneously against a biological target. nih.govacs.org The structural features of this compound make it a valuable building block for generating such diverse libraries to accelerate the discovery of new therapeutic agents. acs.org

Potential for Derivatization in Novel Materials Science Research

While pyrimidine derivatives are well-established in medicinal chemistry, their potential in materials science is an emerging area of research. The unique electronic properties and hydrogen-bonding capabilities of the pyrimidine ring, combined with the reactive handles on this compound, make it a promising candidate for the synthesis of novel functional materials.

The bromo group can be utilized in polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers. These materials could have interesting optical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

After deprotection of the benzyloxy group to reveal the 4-hydroxyl group, this functionality can be used for the synthesis of polyesters, polyethers, or polyurethanes. The incorporation of the pyrimidine moiety into the polymer backbone could impart specific properties, such as thermal stability, flame retardancy, or biocompatibility. For instance, pyrimidine-containing polymers have been explored for biomedical applications, including the creation of nanofibrous membranes with antimicrobial and antioxidant properties for wound healing. acs.org The ability to further functionalize the polymer through the C5 position offers a route to materials with tunable properties.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for 4-(benzyloxy)-5-bromopyrimidine, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis of this compound typically involves bromination at the 5-position of a pyrimidine precursor. For example, an improved process for analogous bromopyrimidines involves regioselective bromination using reagents like N-bromosuccinimide (NBS) under controlled temperatures (30–50°C) to minimize side reactions . Optimization includes adjusting stoichiometry (e.g., 1.1–1.3 equivalents of brominating agent) and reaction time (4–8 hours) to enhance yield. Solvent selection (e.g., DMF or THF) and catalysis (e.g., Lewis acids like FeCl₃) can further improve selectivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substitution patterns, with characteristic peaks for the benzyloxy group (δ ~4.8–5.2 ppm for OCH₂Ph) and bromine-induced deshielding at C5. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₀BrN₂O: 281.9972). Purity is assessed via HPLC (>95% by reverse-phase C18 columns) and elemental analysis .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at C5 enhances electrophilicity, making it a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the adjacent benzyloxy group (C4) may reduce reaction rates. Computational studies (e.g., DFT calculations) can predict reactivity by analyzing electron density and steric maps. Experimental optimization involves testing palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to balance reactivity and selectivity .

Q. What strategies resolve contradictions in regioselectivity during nucleophilic substitution reactions of this compound?

- Methodological Answer : Competing pathways (e.g., SNAr at C5 vs. C2/C4) require mechanistic analysis. For example, kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMSO vs. toluene) can identify dominant pathways. Isotopic labeling (e.g., ¹⁵N or ²H) helps track substituent effects. Evidence from analogous pyrimidines shows that electron-withdrawing groups (e.g., benzyloxy at C4) direct nucleophiles to C5 due to enhanced electrophilicity .

Q. How can in silico approaches predict the biological activity or toxicity of this compound derivatives?

- Methodological Answer : Tools like Molinspiration and PASS Prediction analyze physicochemical properties (e.g., logP, topological polar surface area) to predict bioavailability and toxicity. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like tubulin (IC₅₀ predictions). For instance, derivatives with hydrophobic substituents show higher affinity for tubulin’s colchicine-binding site, validated by in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.